4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
CAS No.:
Cat. No.: VC15465783
Molecular Formula: C22H21BrN4O3S2
Molecular Weight: 533.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21BrN4O3S2 |
|---|---|
| Molecular Weight | 533.5 g/mol |
| IUPAC Name | 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H21BrN4O3S2/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(23)31-17)14(11-24)21(25)27(15)12-3-5-13(6-4-12)32(26,29)30/h3-8,19H,9-10,25H2,1-2H3,(H2,26,29,30) |
| Standard InChI Key | LLBNLMLYADLRNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide, reflects its intricate architecture. The molecular formula is C₂₂H₂₁BrN₄O₃S₂, with a molar mass of 533.5 g/mol. Key structural elements include:
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A 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline core, providing rigidity and hydrophobic character.
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A 5-bromothiophen-2-yl substituent at position 4, introducing halogen-mediated electronic effects.
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A cyano group at position 3 and an amino group at position 2, enhancing hydrogen-bonding potential.
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A benzenesulfonamide moiety at position 1, contributing to solubility and target interaction.
Stereochemical and Conformational Features
The compound’s stereochemistry is influenced by the tetracyclic quinoline system, which adopts a partially saturated conformation. The 7,7-dimethyl substituents enforce a boat-like configuration in the cyclohexenone ring, while the 5-bromothiophene group introduces steric bulk that may restrict rotational freedom. Computational models suggest that the sulfonamide group adopts a planar geometry, facilitating π-stacking interactions with aromatic residues in biological targets .
Synthesis and Preparation
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Knorr Quinoline Synthesis | Ethyl acetoacetate, ammonium acetate | 7,7-Dimethyl-5-oxo-4H-quinoline |
| 2 | Bromination | NBS (N-bromosuccinimide), AIBN | 4-Bromo derivative |
| 3 | Suzuki Coupling | 5-Bromothiophene-2-boronic acid, Pd(PPh₃)₄ | Thiophene-substituted quinoline |
| 4 | Sulfonylation | Benzenesulfonamide chloride, base | Final product |
Table 1. Proposed synthetic pathway for the target compound, inferred from analogous syntheses .
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the thiophene’s 5-position requires careful control of reaction conditions.
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Stability of intermediates: The cyano and amino groups may necessitate protective strategies (e.g., Boc protection) to prevent side reactions .
Physicochemical Properties
Solubility and Partition Coefficient
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity. This value suggests balanced membrane permeability and solubility, favorable for oral bioavailability. Experimental solubility data are scarce, but theoretical predictions indicate:
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Water solubility: ~0.05 mg/mL (poor)
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DMSO solubility: >50 mg/mL (excellent)
Spectral Characteristics
Key spectral signatures (predicted):
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IR: ν ~2200 cm⁻¹ (C≡N stretch), 1670 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O asymmetric/symmetric stretching).
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¹H NMR (DMSO-d₆): δ 1.12 (s, 6H, CH₃), 2.85 (m, 2H, CH₂), 6.90 (d, J=3.8 Hz, 1H, thiophene-H), 7.45–7.70 (m, 4H, aromatic H).
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